Mass Spectrometric Differentiation by Deuterium Labeling
Hydroxy Cerivastatin-d3 Sodium Salt incorporates three deuterium atoms at the methoxymethyl position, resulting in a molecular weight of 500.55 g/mol. This is a +3.02 Da shift from the unlabeled hydroxy cerivastatin sodium salt, which has a molecular weight of 497.53 g/mol . In contrast, a non-deuterated structural analog like atorvastatin (MW 558.64) would produce a significantly different mass transition and chromatographic retention time, failing to co-elute and correct for matrix effects [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 500.55 g/mol |
| Comparator Or Baseline | Unlabeled Hydroxy Cerivastatin Sodium Salt: 497.53 g/mol |
| Quantified Difference | +3.02 Da |
| Conditions | Calculated from molecular formula (C₂₆H₃₀D₃FNNaO₆ vs C₂₆H₃₃FNNaO₆) |
Why This Matters
The precise +3.02 Da mass shift allows for complete mass spectrometric separation from the unlabeled analyte while maintaining near-identical chemical behavior, a critical requirement for accurate isotope dilution mass spectrometry.
- [1] Ramakrishna, N. V. S., et al. (2004). Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies. *Journal of Pharmaceutical and Biomedical Analysis*, 36(3), 505-515. View Source
